molecular formula C7H10O2 B124677 (1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 152976-07-3

(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

Cat. No.: B124677
CAS No.: 152976-07-3
M. Wt: 126.15 g/mol
InChI Key: QDIYYQQYVPMKJZ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6S)-6-Methyl-7-oxabicyclo[410]heptan-2-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which (1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which can be exploited in medicinal chemistry for the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.

Properties

CAS No.

152976-07-3

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C7H10O2/c1-7-4-2-3-5(8)6(7)9-7/h6H,2-4H2,1H3/t6-,7+/m1/s1

InChI Key

QDIYYQQYVPMKJZ-RQJHMYQMSA-N

SMILES

CC12CCCC(=O)C1O2

Isomeric SMILES

C[C@]12CCCC(=O)[C@H]1O2

Canonical SMILES

CC12CCCC(=O)C1O2

Synonyms

7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-,(1S,6S)-(9CI)

Origin of Product

United States

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